molecular formula C10H4Br5NO B080150 Pentabromopseudilin CAS No. 10245-81-5

Pentabromopseudilin

Cat. No. B080150
CAS RN: 10245-81-5
M. Wt: 553.7 g/mol
InChI Key: LXMNWKJHYOZUQL-UHFFFAOYSA-N
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Description

Pentabromopseudilin (PBrP) is a marine antibiotic isolated from the marine bacteria Pseudomonas bromoutilis and Alteromonas luteoviolaceus . It exhibits antimicrobial, anti-tumor, and phytotoxic activities . In mammalian cells, PBrP is known to act as a reversible and allosteric inhibitor of myosin Va (MyoVa) .


Synthesis Analysis

The biosynthesis of Pentabromopseudilin was investigated through feeding studies with Alteromonas luteoviolaceus . D, L - [5- 13 C]proline was incorporated symmetrically, demonstrating that the pyrrole ring of Pentabromopseudilin is derived from proline .


Molecular Structure Analysis

The molecular formula of Pentabromopseudilin is C10H4Br5NO . The structure of Pentabromopseudilin was elucidated through various spectroscopic techniques .


Chemical Reactions Analysis

Pentabromopseudilin has been identified as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity . PBrP-induced reductions in the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation extend the time required per myosin ATPase cycle in the absence and presence of actin .


Physical And Chemical Properties Analysis

The molecular weight of Pentabromopseudilin is 553.66 .

Scientific Research Applications

Antibacterial Activity

PBP is renowned for its potent antibacterial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA). With an IC50 value of 0.1 μM, it serves as a promising candidate in the fight against antibiotic-resistant "superbugs" .

Antitumor Activity

Research has indicated that PBP exhibits antitumor activity . Its high bromine content and unique structure may interfere with cellular processes that are crucial for tumor growth and proliferation .

Antifungal Activity

PBP also shows potential as an antifungal agent . Its ability to inhibit fungal growth makes it a valuable asset in developing treatments for fungal infections .

Myosin Inhibition

In the field of molecular biology, PBP has been identified as a potent inhibitor of myosin motor activity . It affects myosin-dependent processes such as isometric tension development and unloaded shortening velocity, which has implications for understanding muscle function and related disorders .

Lipoxygenase Inhibition

PBP inhibits human lipoxygenases , enzymes involved in the metabolism of fatty acids. This inhibition is significant because lipoxygenases play a role in inflammatory and allergic responses, making PBP a potential therapeutic agent for related conditions .

Phytotoxicity

The compound has demonstrated phytotoxic effects , which could be harnessed for the development of herbicides or for studying plant biology and the mechanisms of phytotoxicity .

Biosynthesis Studies

Understanding the biosynthesis of PBP is crucial for synthetic biology and biotechnology. Isotope feeding studies and genomic data have shed light on the biosynthetic pathways of PBP, paving the way for its production and modification through biotechnological means .

Marine Microbial Antibiotics

As the first reported marine microbial antibiotic, PBP highlights the significance of marine natural products in drug discovery. The exploration of marine microbes for novel antibiotics is a promising field, especially for addressing the growing issue of drug resistance .

Mechanism of Action

Target of Action

Pentabromopseudilin (PBP) is a unique hybrid bromophenol-bromopyrrole compound that is made up of over 70% bromine atoms, contributing to its potent bioactivity . The primary targets of PBP are myosin and Transforming Growth Factor-beta (TGF-β) . Myosin is a motor protein that plays a crucial role in muscle contraction and many other cellular processes. TGF-β is a cytokine that controls proliferation, cellular differentiation, and other functions in most cells.

Mode of Action

PBP acts as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity . PBP-induced reductions in the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation extend the time required per myosin ATPase cycle in the absence and presence of actin . Additionally, coupling between the actin and nucleotide binding sites is reduced in the presence of the inhibitor . PBP also acts as an effective inhibitor of TGF-β activity .

Biochemical Pathways

The biosynthesis of PBP was first shown through isotope feeding studies, and then biochemically when genomic data of PBP-producing strains became readily available . Feeding studies with Alteromonas luteoviolaceus were performed on a defined medium. D, L - [5- 13 C]proline was incorporated symmetrically, demonstrating that the pyrrole ring of pentabromopseudilin is derived from proline .

Result of Action

PBP demonstrates a high in vitro activity (IC 50 = 0.1 μM) against methicillin-resistant Staphylococcus aureus (MRSA) . It also demonstrates a wide variety of in vitro biological functions including antitumor activity, antifungal activity, myosin inhibition , human lipoxygenase inhibition , and phytotoxicity .

Future Directions

Given that TGF-β signaling is crucial in the regulation of diverse pathophysiological processes such as tissue fibrosis and cancer development, Pentabromopseudilin should be further explored for its therapeutic role in treating fibrotic diseases and cancer .

properties

IUPAC Name

2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMNWKJHYOZUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314744
Record name Pentabromopseudilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentabromopseudilin

CAS RN

10245-81-5
Record name 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10245-81-5
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Record name Pentabromopseudilin
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Record name NSC288032
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Record name Pentabromopseudilin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTABROMOPSEUDILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUV7D4FJ9V
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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